5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
Description
Properties
CAS No. |
89660-74-2 |
|---|---|
Molecular Formula |
C11H10ClNO2S |
Molecular Weight |
255.72 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H10ClNO2S/c12-10-4-2-1-3-8(10)6-16-7-9-5-11(14)13-15-9/h1-5H,6-7H2,(H,13,14) |
InChI Key |
GBDZHFZSEQFSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=CC(=O)NO2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 5-Substituted 1,2-Oxazol-3(2H)-ones
The synthesis of 1,2-oxazol-3(2H)-ones typically involves cyclodehydration of β-hydroxy amides or related precursors, followed by functionalization at the 5-position. The presence of a sulfanyl (thioether) substituent linked to a chlorophenylmethyl group suggests a nucleophilic substitution or thiolation step after or during the oxazolone ring formation.
Preparation of the 1,2-Oxazol-3(2H)-one Core
2.1 Cyclodehydration of β-Hydroxy Amides
- A common approach is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® or DAST (diethylaminosulfur trifluoride) to induce ring closure forming the oxazoline intermediate, which can be oxidized to the oxazolone.
- Flow chemistry techniques have been employed to improve yield and safety, with manganese dioxide used as a heterogeneous oxidant to convert oxazolines to oxazoles or oxazolones under mild conditions.
- Typical reaction conditions involve room temperature or mild heating (25–90 °C), with solvents like dichloromethane or isopropyl acetate, and reaction times ranging from minutes (in flow) to hours (batch).
- Activated manganese dioxide (MnO2) is used to oxidize oxazoline intermediates to oxazolones, often in a flow reactor setup to enhance conversion and purity.
- The oxidation step is sensitive to substrate substitution; 2-alkyl-substituted oxazolines may decompose under these conditions, requiring optimization.
Representative Preparation Method (Hypothetical Based on Literature)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Synthesis of β-hydroxy amide precursor | Reaction of 2-chlorobenzyl chloride with thiol to form (2-chlorophenyl)methyl sulfide intermediate | Nucleophilic substitution | High yield expected |
| 2. Formation of β-hydroxy amide | Coupling of sulfide intermediate with β-hydroxy acid or amide precursor | Standard amide coupling conditions (e.g., DCC, DMAP) | Moderate to high yield |
| 3. Cyclodehydration to oxazoline | Treatment with Deoxo-Fluor® or DAST at 25–90 °C, possibly in flow reactor | Ring closure to oxazoline | Improved safety and yield in flow |
| 4. Oxidation to oxazolone | Oxidation with activated MnO2 in flow or batch | Conversion to 1,2-oxazol-3(2H)-one | Yields 40–90%, solvent-dependent |
| 5. Purification | Extraction, chromatography or direct crystallization | Pure product without heavy metal contamination | ICP-MS confirms low Mn leaching |
Research Findings and Optimization Notes
- Flow chemistry methods significantly improve yield (typically 10% higher than batch) and safety by efficient heat transfer and rapid mixing.
- Solvent choice affects oxidation yield: dichloromethane and isopropyl acetate are preferred, with lower temperatures reducing decomposition but also conversion.
- The presence of acid-labile groups is tolerated under mild oxidation conditions, allowing for diverse functionalization.
- The sulfanyl substituent introduction requires careful control to avoid side reactions, especially with chlorinated aromatic groups prone to substitution or oxidation.
- Analytical characterization (NMR, MS, FT-IR) confirms the structure and purity of the final compound.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Cyclodehydration reagent | Deoxo-Fluor®, DAST | Mild temperature (25–90 °C), flow preferred |
| Oxidation reagent | Activated MnO2 | Flow oxidation improves yield and purity |
| Solvents | Dichloromethane, isopropyl acetate, trifluorotoluene | Solvent choice impacts yield and stability |
| Reaction time | Minutes (flow) to hours (batch) | Flow reduces reaction time significantly |
| Yield | 40–98% depending on step and conditions | Flow methods yield higher and purer product |
| Purification | Liquid-liquid separation, chromatography | ICP-MS confirms low metal contamination |
Chemical Reactions Analysis
Types of Reactions
5-(((2-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the isoxazole ring.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified isoxazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(((2-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(((2-Chlorobenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: Muscimol (5-(Aminomethyl)-1,2-oxazol-3(2H)-one)
Key Differences :
- Substituent: Muscimol has an aminomethyl group at the 5-position of the isoxazole ring, whereas the target compound replaces this with a [(2-chlorophenyl)methyl]sulfanylmethyl group.
- Pharmacological Activity: Muscimol is a well-characterized GABAA receptor agonist, inducing sedative-hypnotic effects . The target compound’s chlorophenylthioether substituent likely alters receptor binding affinity and selectivity due to increased lipophilicity and steric bulk.
- Synthetic Accessibility : Muscimol is biosynthesized in Amanita mushrooms, while the target compound requires synthetic routes involving thioether formation and halogenation .
Functional Analog: Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)
Key Differences :
- Backbone: Ibotenic acid incorporates a hydroxylated isoxazole ring linked to an amino acid chain, enabling NMDA receptor agonism .
Sulfanylmethyl-Substituted Analogs
5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 519045-14-8)
- Core Structure : Replaces the isoxazole ring with a 1,2,4-triazole-thiol system.
- Properties : The triazole-thiol group enhances hydrogen-bonding capacity and metal coordination, suggesting applications in chelation therapy or antimicrobial agents .
- Commercial Use : Marketed by SynHet as a pharmaceutical intermediate, emphasizing its synthetic utility .
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole (CAS: 491873-61-1)
- Core Structure : Features a 1,3,4-oxadiazole ring, which is more electron-deficient than isoxazole, altering reactivity and bioavailability.
Structural and Pharmacokinetic Comparison Table
Research Findings and Implications
- Synthetic Challenges : The sulfanylmethyl group in the target compound necessitates precise thiol-alkylation steps, as evidenced by bond angles and crystallographic data in related structures .
Biological Activity
5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an oxazole ring substituted with a chlorophenyl group and a sulfanyl methyl group. Its molecular formula is , and it has a molecular weight of approximately 270.74 g/mol.
Research indicates that compounds similar to 5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one exhibit various mechanisms of action:
- Tyrosinase Inhibition : Analogous compounds have shown significant inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This activity suggests potential applications in skin whitening agents and treatments for hyperpigmentation .
- Antioxidant Activity : Some studies have reported antioxidant properties, indicating that these compounds may scavenge free radicals and reduce oxidative stress in biological systems .
Biological Activity Data
Case Studies
- In Vitro Studies on Melanin Production : In experiments with B16F10 melanoma cells, the compound demonstrated potent inhibition of melanin synthesis, which was attributed to its ability to inhibit tyrosinase activity effectively. The study indicated that concentrations up to 20 µM did not affect cell viability, making it a promising candidate for cosmetic applications .
- Antioxidant Efficacy Assessment : The antioxidant activity was evaluated using DPPH and ABTS radical scavenging assays. Results showed that the compound could significantly reduce oxidative stress markers in vitro, comparable to standard antioxidants like ascorbic acid .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis typically involves solvent-free reductive amination or nucleophilic substitution. For example, intermediates like methyl-[(heterocyclic core)sulfanyl] acetate are treated with hydrazine hydrate (1.2 eq) under reflux in ethanol for 4 hours. Reaction progress is monitored via TLC (chloroform:methanol 7:3), followed by precipitation in ice water to isolate the product. Optimization includes adjusting reagent stoichiometry, reflux duration, and solvent polarity to improve yields .
Q. Which spectroscopic and chromatographic methods are critical for characterization?
Key techniques include:
- TLC (for reaction monitoring, as in chloroform:methanol 7:3) .
- NMR (1H/13C for structural elucidation of sulfanyl and oxazolone groups).
- Mass spectrometry (exact mass analysis, e.g., 271.955896 Da for related metabolites) . Discrepancies in data (e.g., unexpected peaks in NMR) can be resolved by repeating under anhydrous conditions or using deuterated solvents.
Q. What purification strategies are effective for achieving high purity?
Precipitation in ice water is a common method post-synthesis. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) can further refine purity. Purity validation via HPLC (C18 columns, UV detection at 254 nm) is recommended .
Advanced Research Questions
Q. How do structural modifications at the sulfanyl and oxazolone moieties influence bioactivity?
Substitutions at the sulfanyl group (e.g., n-pentyl, 4-fluorobenzyl) enhance α-glucosidase inhibition by improving steric compatibility with the enzyme’s active site. Chlorobenzyl groups (2-chloro or 4-chloro) increase lipoxygenase (LOX) inhibition due to electron-withdrawing effects. Systematic SAR studies require synthesizing derivatives via alkyl/aralkyl electrophiles and evaluating IC50 values in enzyme assays .
Q. What are the methodological challenges in resolving contradictory bioactivity data?
Variability in inhibitory potency (e.g., α-glucosidase vs. BChE) often stems from differences in enzyme active-site geometry or assay conditions (pH, temperature). To address contradictions:
Q. How can computational modeling predict binding affinity with target enzymes?
Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) can model interactions between the compound’s sulfanyl-methyl group and enzyme residues (e.g., α-glucosidase’s catalytic triad). Electrostatic potential maps and binding free energy calculations (MM-PBSA) refine affinity predictions .
Q. What in vitro assays are suitable for evaluating enzyme inhibition?
- α-Glucosidase inhibition : Spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as substrate; measure absorbance at 405 nm .
- Lipoxygenase (LOX) inhibition : Monitor conjugated diene formation at 234 nm using linoleic acid as substrate . IC50 values should be compared against standards (e.g., acarbose for α-glucosidase).
Q. How do solvent systems impact synthesis scalability?
Ethanol or absolute alcohol enhances solubility of intermediates but may reduce reaction rates. Solvent-free conditions improve atom economy but require precise temperature control. For scalability, switch to microwave-assisted synthesis (20–30% reduced time) or flow chemistry systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
